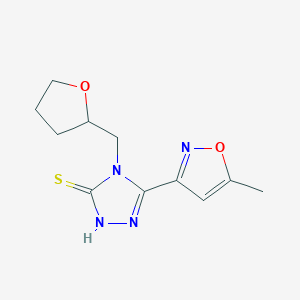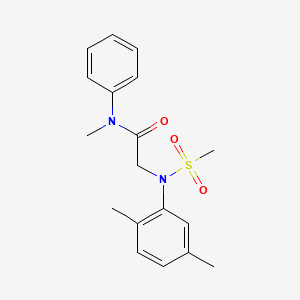![molecular formula C20H20N2O4 B4581282 3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)
3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. While specific synthesis routes for "3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one" are not readily available, analogous processes can be found in the synthesis of similar heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones illustrates the reactivity of similar molecules as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, and others (Gomaa & Ali, 2020). These synthesis routes often involve condensation reactions, cyclizations, and the use of catalysts to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and potential applications. The compound combines a furanyl group with a pyrazolyl ring and an ethoxyphenoxy moiety, suggesting a complex interplay of electronic effects within the molecule. Studies on similar compounds, such as dihydropyrano[3,2-b]pyrans, emphasize the role of molecular structure in their biological and pharmaceutical applications (Borah, Dwivedi, & Chowhan, 2021). Understanding the electronic structure and conformational preferences of such molecules is key to predicting their reactivity and interactions with biological targets.
Chemical Reactions and Properties
The reactivity of heterocyclic compounds is often influenced by the presence of electron-donating or electron-withdrawing groups within their structure. For compounds similar to "3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one," various chemical reactions are possible, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The synthesis and reactivity of hexasubstituted pyrazolines provide insights into the types of reactions that such molecules can undergo, including transformations leading to cyclopropanes and the generation of radicals (Baumstark, Vásquez, & Mctush-Camp, 2013).
Physical Properties Analysis
The physical properties of a compound, such as its melting point, boiling point, solubility, and stability, are directly related to its molecular structure. While specific data for "3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one" may not be available, analogous compounds exhibit characteristic physical properties that can provide clues. For example, the study of methylene-linked liquid crystal dimers, including their phase behavior and transition temperatures, highlights how the length and nature of linking chains influence the physical properties of the material (Henderson & Imrie, 2011).
Chemical Properties Analysis
The chemical properties of "3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one," such as its acidity, basicity, reactivity towards different reagents, and stability under various conditions, can be inferred from studies on similar compounds. The influence of heteroatoms, conjugation, and substituent effects on reactivity is a key aspect of understanding its chemical behavior. Research on pyrazole derivatives, for instance, showcases a wide range of chemical properties, including their roles as ligands in coordination chemistry and their reactivity in various organic transformations (Rossi* et al., 2014).
Applications De Recherche Scientifique
Structural Analysis and Tautomerism
Research on NH-pyrazoles, which are structurally related to the compound , has focused on their unique tautomerism and crystal structures. Studies have shown that compounds with a phenol residue tend to crystallize forming sheets stabilized by complex patterns of hydrogen bonds. This tautomerism has been observed both in solution and in the solid state, with significant implications for their chemical behavior and potential applications in materials science (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been used to understand the structural and electronic properties of compounds containing pyrazole and thiazole rings. These studies provide insights into the compounds' potential biological activity and interaction with biological targets. For example, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol was examined for its molecular structure, spectroscopic data, and potential biological effects, highlighting the importance of such compounds in drug design and development (Viji et al., 2020).
Synthesis and Antimicrobial Evaluation
Compounds with the furan and pyrazole moieties have been synthesized and evaluated for their antimicrobial properties. This research is crucial for the development of new antimicrobial agents that can address the growing problem of antibiotic resistance. For instance, novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess promising antimicrobial activity, indicating their potential use in medical and pharmaceutical applications (Altalbawy, 2013).
Propriétés
IUPAC Name |
(E)-3-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-16-4-6-17(7-5-16)25-14-19-9-8-18(26-19)10-11-20(23)15-12-21-22(2)13-15/h4-13H,3,14H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVJQPXANTEKT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)
![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)